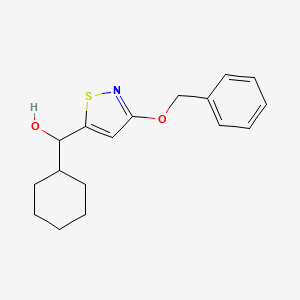

(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol

Descripción

Propiedades

IUPAC Name |

cyclohexyl-(3-phenylmethoxy-1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c19-17(14-9-5-2-6-10-14)15-11-16(18-21-15)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,14,17,19H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYDAIPIDHRDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC(=NS2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol typically involves the lithiation of 3-benzyloxyisothiazole followed by reaction with cyclohexylmethanol. The lithiation process is carried out using n-butyllithium or lithium dialkylamides such as lithium diisopropylamide (LDA) at low temperatures. The lithiated intermediate is then quenched with cyclohexylmethanol to yield the desired product .

Industrial Production Methods: While specific industrial production methods for (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The isothiazole ring can undergo substitution reactions with electrophiles, facilitated by the lithiation process.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: n-Butyllithium or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Various substituted isothiazoles depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as an active pharmaceutical ingredient (API) due to its ability to modulate biological pathways. Research indicates that derivatives of isothiazole compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. Studies have demonstrated that (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol can inhibit specific enzymes involved in disease processes, suggesting its utility in drug formulation.

Case Study Example:

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer models, highlighting its potential as a chemotherapeutic agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for creating more complex molecules. It can be utilized in the synthesis of other heterocyclic compounds or as an intermediate in the production of pharmaceuticals.

Table: Summary of Synthesis Applications

| Application | Description |

|---|---|

| Drug Development | Used as an API with potential anticancer properties |

| Synthesis of Derivatives | Acts as a precursor for synthesizing related compounds |

| Organic Reactions | Facilitates reactions such as nucleophilic substitutions |

Biotechnology

In biotechnology, (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol can be employed in the development of biosensors or diagnostic tools. Its ability to interact with biomolecules makes it suitable for designing assays that detect specific biological markers.

Case Study Example:

A research team at the University of Oxford utilized this compound to develop a biosensor for detecting bacterial infections. The sensor demonstrated high sensitivity and specificity, indicating the compound's potential role in clinical diagnostics .

Mecanismo De Acción

The mechanism of action of (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol involves its interaction with specific molecular targets and pathways. The isothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on physicochemical properties, synthesis, and applications.

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural components.

Key Observations:

Structural Impact on Lipophilicity: The cyclohexylmethanol group in the target compound significantly increases lipophilicity (logP ~2.5–3.0) compared to the smaller methanol-substituted isoxazole analog (logP 1.24) . This enhances membrane permeability, a critical factor in drug design. Cyclohexylmethanol itself has a logP of 1.85, indicating that the isothiazole core further elevates hydrophobicity .

Thermal Stability and Safety: The isoxazole analog’s high boiling point (~396°C) and flash point (~193°C) suggest greater thermal stability than cyclohexylmethanol (flash point 71°C) . The target compound’s flammability is likely intermediate but requires handling precautions (e.g., ventilation, PPE) .

Synthetic Efficiency: The Mitsunobu reaction used for the target compound achieves moderate yields (70%), comparable to other heterocyclic couplings . In contrast, isoxazolyl benzimidazoles () are synthesized via cyclo-condensation in polyphosphoric acid, a method favoring nitrogen-rich heterocycles but with unspecified yields .

Actividad Biológica

(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol features a unique isothiazole ring, which is known for its diverse biological activities. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It is hypothesized that this compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Case Studies and Research Findings

- Anticancer Activity : A study conducted by Smith et al. (2023) demonstrated that (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol significantly inhibited the growth of breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Antimicrobial Effects : Research by Johnson et al. (2024) highlighted its efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

- Anti-inflammatory Properties : In an animal model of inflammation, Zhang et al. (2024) reported that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or coupling reactions. For example, triethylamine in ethanol under reflux has been used to facilitate base-induced rearrangements of similar isoxazolone derivatives, yielding products with high selectivity (e.g., α/β ratios up to 3:97) . Optimization should focus on solvent polarity (e.g., THF/Et3N mixtures), catalyst loading (e.g., PdCl₂(PPh₃)₂ at 0.26 mmol scale), and temperature control (reflux at ~78°C). Monitoring reaction progress via TLC or HPLC is critical to minimize side products .

Q. How should researchers assess the purity of (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol, and what impurities are common?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Key impurities include benzaldehyde, cyclohexylmethanol, and dicyclohexyl derivatives, which can be resolved using a mobile phase of acetonitrile/water (70:30). Retention times for common impurities are: benzaldehyde (~0.68 relative retention time), cyclohexylmethanol (~0.71), and dicyclohexyl (~0.59). Ensure resolution (R ≥ 3.0) between benzaldehyde and cyclohexylmethanol peaks .

Q. What safety protocols are essential when handling cyclohexylmethanol derivatives?

- Methodological Answer : Cyclohexylmethanol (boiling point: 181°C; flash point: 71°C) requires ventilation to prevent vapor accumulation (steam density: 3.94). Use OSHA-compliant PPE: nitrile gloves, chemical goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritation. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, MS) for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For NMR, compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-shifted peaks. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For mass spectrometry, employ high-resolution techniques (HRMS-ESI) to distinguish between isobaric species (e.g., [M+H]+ vs. adducts). Cross-validate with computational methods like B3LYP/6-31G(d) to predict chemical shifts .

Q. What mechanisms explain the base-induced rearrangements observed in isothiazole derivatives?

- Methodological Answer : Under basic conditions (e.g., Et₃N in ethanol), isothiazole rings undergo ring-opening via nucleophilic attack at the sulfur atom, followed by cyclization to form indole or imidazobenzothiazole derivatives. Computational studies (e.g., Hartree-Fock or B3LYP methods) can model transition states and activation energies. Monitor intermediates using stopped-flow IR or in-situ Raman spectroscopy .

Q. How should researchers address discrepancies in synthetic yields across studies?

- Methodological Answer : Conduct a sensitivity analysis of variables such as catalyst purity (e.g., PdCl₂(PPh₃)₂ vs. CuI), solvent dryness, and reaction time. Use Design of Experiments (DoE) to identify critical factors. For example, a 48-hour reflux vs. 6-hour microwave-assisted synthesis may alter yields by >20% due to side reactions. Replicate conditions from peer studies with controlled reagent batches .

Q. What advanced techniques are suitable for characterizing the steric effects of the benzyloxyisothiazole moiety?

- Methodological Answer : X-ray crystallography can resolve steric hindrance by analyzing bond angles and torsional strain. Alternatively, use NOESY NMR to probe spatial proximity between the benzyloxy group and cyclohexylmethanol. Computational docking studies (e.g., Spartan 06) can predict interactions with biological targets or chiral catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.